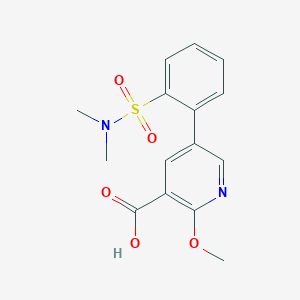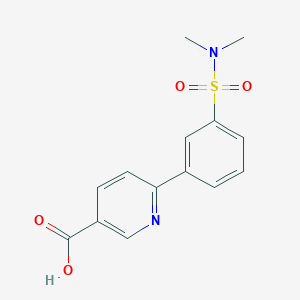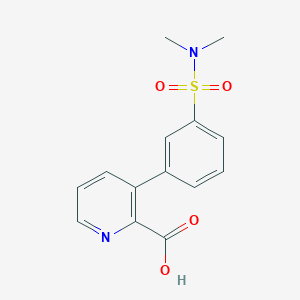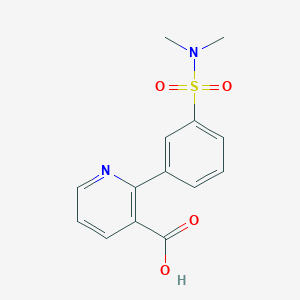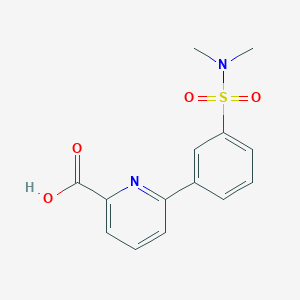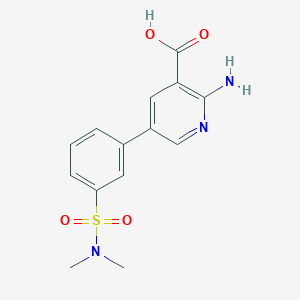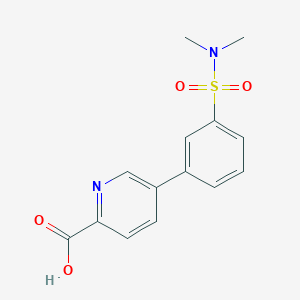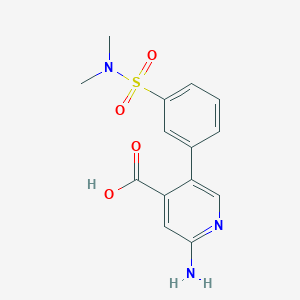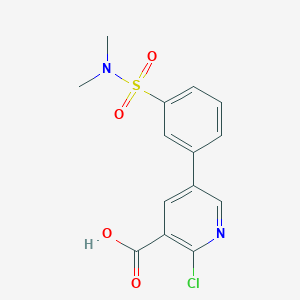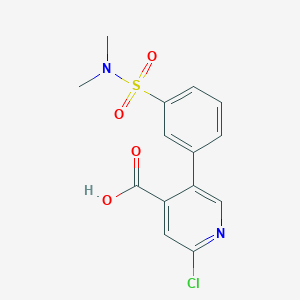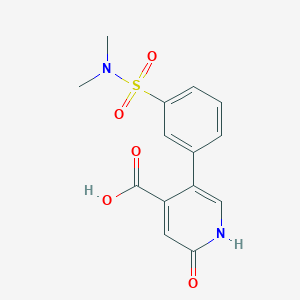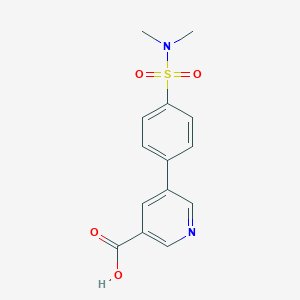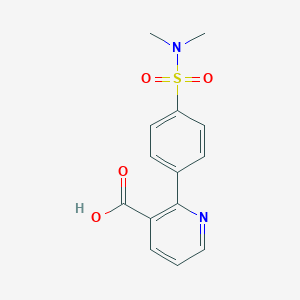
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-N,N-Dimethylsulfamoylphenyl)nicotinic acid, or 2-DMSPNA, is an organic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid and was first synthesized in the late 1990s. 2-DMSPNA is a white crystalline powder that is soluble in both water and organic solvents. Its chemical structure consists of two carboxyl groups, two methylsulfamoyl groups, and one phenyl ring. The compound has a molecular weight of 276.3 g/mol and a melting point of 132-134°C.
Wirkmechanismus
2-DMSPNA is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-DMSPNA increases the concentration of acetylcholine in the synaptic cleft, resulting in increased cholinergic activity. This mechanism of action has been used to study the effects of acetylcholine on the nervous system.
Biochemical and Physiological Effects
The effects of 2-DMSPNA are mediated by its ability to inhibit the enzyme acetylcholinesterase. By increasing the concentration of acetylcholine in the synaptic cleft, 2-DMSPNA has been shown to increase cholinergic activity in the central nervous system. This can result in increased alertness, improved cognitive function, and enhanced memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-DMSPNA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. The compound is also easy to handle and store, and has a high purity. However, the compound is relatively unstable and may degrade over time.
Zukünftige Richtungen
The potential applications of 2-DMSPNA are still being explored. One area of research is to investigate the effects of 2-DMSPNA on other enzymes and receptors. Additionally, the compound could be used to study the effects of acetylcholine on other physiological systems, such as the cardiovascular system or the endocrine system. Another area of research is to explore the potential therapeutic uses of the compound, such as the treatment of neurological disorders or the management of pain. Finally, further research is needed to better understand the mechanism of action of 2-DMSPNA and to optimize its use in laboratory experiments.
Synthesemethoden
2-DMSPNA is synthesized by a two-step process. In the first step, nicotinic acid is reacted with dimethyl sulfate to form N,N-dimethylsulfamoylnicotinic acid. This compound is then reacted with p-chlorobenzaldehyde to form 2-DMSPNA. The reaction is carried out in a basic medium, usually aqueous sodium hydroxide. This method is simple, efficient, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-DMSPNA has a wide range of applications in scientific research. It is used as a reagent in the synthesis of biologically active compounds, such as inhibitors of enzymes and receptor agonists. It is also used as a catalyst in the synthesis of polymers and other materials. The compound is also used in the study of the structure and function of proteins and nucleic acids.
Eigenschaften
IUPAC Name |
2-[4-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-7-5-10(6-8-11)13-12(14(17)18)4-3-9-15-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNRSVNWYALCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

